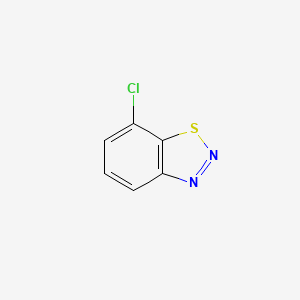

7-Chloro-1,2,3-benzothiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1,2,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-4-2-1-3-5-6(4)10-9-8-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRBCVUYXGAUJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23621-88-7 | |

| Record name | 7-Chloro-benzo[1,2,3]thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Chloro 1,2,3 Benzothiadiazole and Analogous Structures

Established Synthetic Routes for 1,2,3-Benzothiadiazoles

The formation of the 1,2,3-benzothiadiazole (B1199882) ring system can be achieved through several reliable methods, which have been known since the late 19th and early 20th centuries.

The most common and straightforward method for synthesizing 1,2,3-benzothiadiazoles is through the diazotization of 2-aminobenzenethiols. wikipedia.orgthieme-connect.de This reaction, first reported in 1887, involves treating a 2-aminobenzenethiol with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a mineral acid. wikipedia.orgthieme-connect.de The resulting diazonium salt rapidly undergoes intramolecular cyclization to form the stable 1,2,3-benzothiadiazole ring. thieme-connect.de

This method is versatile and has been used to prepare a wide range of substituted 1,2,3-benzothiadiazoles, including chloro, methyl, bromo, and nitro derivatives. thieme-connect.de A typical procedure involves dissolving the 2-aminobenzenethiol in glacial acetic acid and adding sodium nitrite while maintaining a low temperature. thieme-connect.de An alternative "green" approach has been developed, utilizing a reusable polymeric resin as the diazotizing agent in water, which avoids the use of strong acids and results in high yields. thieme-connect.comtpu.ru For instance, the synthesis of the parent benzo[d] wikipedia.orgrsc.orgvulcanchem.comthiadiazole from o-sulfanylaniline using this green method achieved a 96% yield. thieme-connect.comtpu.ru

The Herz reaction provides an alternative pathway to 1,2,3-benzothiadiazoles, starting from anilines. wikipedia.orgrsc.org This reaction involves treating an aniline (B41778) derivative with disulfur (B1233692) dichloride (S₂Cl₂) to form an intermediate 1,3,2-benzothiazathiolium salt, often referred to as a "Herz salt". wikipedia.orgmdpi.com Subsequent diazotization of this intermediate leads to the formation of the 1,2,3-benzothiadiazole ring system. wikipedia.orgrsc.orgrsc.org

This method is particularly useful as it starts with more readily available anilines compared to the often less stable 2-aminobenzenethiols. wikipedia.org An interesting aspect of the Herz reaction is that the reaction of unsubstituted aniline yields the 6-chloro-1,2,3-benzothiadiazole, not the parent compound. wikipedia.org The resulting benzothiadiazoles are often high-melting crystalline solids, which facilitates their purification. thieme-connect.de

While cyclization with thionyl chloride (SOCl₂) is a prominent method for synthesizing the isomeric 2,1,3-benzothiadiazoles from 1,2-diaminobenzenes, its application to the 1,2,3-isomer follows a different pathway. wikipedia.org The Hurd-Mori synthesis is a versatile method for creating the 1,2,3-thiadiazole (B1210528) ring system by reacting hydrazones that contain an α-methylene group with thionyl chloride. thieme-connect.de

In this reaction, thionyl chloride acts as the cyclizing agent. thieme-connect.de Kinetic studies suggest the mechanism involves an attack of thionyl chloride on the hydrazone, followed by cyclization and elimination to form the thiadiazole ring. thieme-connect.de In some cases, other sulfur halides like sulfur dichloride (SCl₂) have been shown to be superior to thionyl chloride, providing higher yields of the desired 1,2,3-thiadiazole product. thieme-connect.de

Table 1: Overview of Established Synthetic Routes for 1,2,3-Benzothiadiazoles

| Synthetic Route | Starting Materials | Key Reagents | General Yield | Reference(s) |

|---|---|---|---|---|

| Diazotization | 2-Aminobenzenethiols | Sodium Nitrite, Acid | Good to Excellent (e.g., 77% for parent) | wikipedia.orgthieme-connect.de |

| Green Diazotization | 2-Aminobenzenethiols | Polymeric Nitrite Resin | Excellent (e.g., 96% for parent) | thieme-connect.comtpu.ru |

| Herz Reaction | Anilines | Disulfur Dichloride (S₂Cl₂), Nitrous Acid | Moderate to Good | wikipedia.orgthieme-connect.dersc.org |

| Hurd-Mori Reaction | Hydrazones with α-methylene | Thionyl Chloride (SOCl₂) or Sulfur Dichloride (SCl₂) | Good | thieme-connect.de |

Targeted Synthesis of 7-Chloro-1,2,3-benzothiadiazole

The specific synthesis of this compound leverages the established methods, requiring careful selection of precursors to ensure the chlorine atom is positioned correctly on the benzene (B151609) ring.

The most direct route for the synthesis of this compound is the diazotization of 2-amino-3-chlorobenzenethiol. thieme-connect.de The presence of the chloro and amino groups on the precursor benzene ring dictates the final substitution pattern of the product. The key transformation is the intramolecular cyclization following the diazotization of the amino group, which is directed by the adjacent thiol group. thieme-connect.de

Alternatively, the Herz reaction can be employed, starting with 2-chloroaniline. The reaction with disulfur dichloride followed by diazotization would lead to the desired 7-chloro isomer. This approach is advantageous as it begins with a more common starting material.

It is generally noted that many substituted 1,2,3-benzothiadiazoles are synthesized from precursors that already contain the desired substituents, as direct substitution on the benzothiadiazole ring, such as nitration, can be slow and non-specific. wikipedia.org

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. For the diazotization route, controlling the temperature is critical; reactions are typically run at low temperatures (below 25°C) to ensure the stability of the diazonium intermediate. thieme-connect.de The choice of solvent, such as glacial acetic acid, also plays a significant role. thieme-connect.de

The use of modern, greener methodologies, such as the polymeric nitrite resin system, offers a pathway to higher yields and simpler workup procedures. thieme-connect.comtpu.ru This method, which has been shown to produce the parent compound in 96% yield, could likely be adapted for the synthesis of the 7-chloro derivative with similar efficiency. thieme-connect.comtpu.ru Furthermore, preparing the target compound via the thermal decomposition of the corresponding diazonium acetate (B1210297) can help to avoid the variable yields that are sometimes associated with traditional diazotization methods. thieme-connect.de

Table 2: Precursors for this compound Synthesis

| Synthetic Route | Primary Precursor | Key Transformation | Reference(s) |

|---|---|---|---|

| Diazotization | 2-Amino-3-chlorobenzenethiol | Intramolecular cyclization via diazotization | thieme-connect.de |

| Herz Reaction | 2-Chloroaniline | Formation of Herz salt, followed by diazotization | wikipedia.org |

Regioselective Synthesis Strategies for Halogenated Benzothiadiazoles

The controlled synthesis of halogenated 1,2,3-benzothiadiazoles is crucial for creating specific isomers like this compound. Direct electrophilic halogenation is a common strategy. For instance, the synthesis of this compound can be achieved through the electrophilic chlorination of the parent 1,2,3-benzothiadiazole molecule. vulcanchem.com This reaction typically employs chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), to direct the substitution. vulcanchem.com

Similar strategies are applied for other halogens. The bromination of 2,1,3-benzothiadiazoles can yield a mixture of C4- and C7-substituted products, often requiring harsh conditions due to the electron-poor nature of the benzothiadiazole ring. nih.govdiva-portal.org For example, bromination of 2,1,3-benzothiadiazole (B189464) with hydrobromic acid is a known method to produce 4,7-dibromo-2,1,3-benzothiadiazole. google.com The synthesis of 4,7-dibromobenzo[d] nih.govacs.orgacs.orgthiadiazole has been achieved through the bromination of benzo[d] nih.govacs.orgacs.orgthiadiazole. mdpi.com

The synthesis of more complex halogenated structures often starts from pre-halogenated precursors. For example, 5,6-dihalo-2,1,3-benzothiadiazole derivatives can be synthesized from the corresponding 4,5-dihalogenobenzene-1,2-diamines by reaction with thionyl chloride in the presence of triethylamine. nih.gov This highlights a common synthetic route where the benzothiadiazole ring is constructed from an appropriately substituted diamine.

| Product | Starting Material | Reagents | Key Strategy | Reference(s) |

| This compound | 1,2,3-Benzothiadiazole | Cl₂, Lewis Acid (e.g., FeCl₃) | Electrophilic Chlorination | vulcanchem.com |

| 4,7-Dibromo-2,1,3-benzothiadiazole | 2,1,3-Benzothiadiazole | Hydrobromic Acid | Electrophilic Bromination | google.com |

| 4,7-Dibromobenzo[d] nih.govacs.orgacs.orgthiadiazole | Benzo[d] nih.govacs.orgacs.orgthiadiazole | Bromine | Electrophilic Bromination | mdpi.com |

| 5,6-Dihalo-2,1,3-benzothiadiazoles | 4,5-Dihalogenobenzene-1,2-diamines | Thionyl Chloride, Triethylamine | Ring formation from precursor | nih.gov |

Advanced and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have provided more sophisticated and environmentally benign methods for synthesizing and derivatizing benzothiadiazoles. These approaches offer greater efficiency, control, and sustainability.

Catalytic C-H Functionalization for Derivatization

Direct C-H functionalization has emerged as a powerful tool for derivatizing the benzothiadiazole core, bypassing the need for pre-functionalized starting materials. nih.govdiva-portal.org This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.

A significant strategy involves the use of iridium-catalyzed C-H borylation. nih.govdiva-portal.orgacs.org This method provides access to versatile 5-boryl or 4,6-diboryl 2,1,3-benzothiadiazole building blocks. nih.govdiva-portal.orgacs.org These borylated intermediates can then undergo a wide range of subsequent reactions, enabling functionalization at the C4, C5, C6, and C7 positions. nih.govacs.org

Various transition metals are employed to catalyze specific C-H functionalizations:

Palladium (Pd)-catalyzed reactions are commonly used for C4/C7 arylation. nih.gov However, these methods often require pre-activated precursors and high temperatures. acs.org

Ruthenium (Ru)-catalyzed systems can achieve highly regioselective C4-H arylation. nih.govdiva-portal.orgacs.org

Rhodium (Rh)-catalyzed oxidative C-H/C-H coupling has also been demonstrated for derivatization at the C4 position. nih.govdiva-portal.org

Furthermore, a transition-metal-free, visible-light-induced photocatalytic method has been developed for the direct C-H alkylation of 2,1,3-benzothiadiazole at room temperature. acs.orgnih.gov This method uses readily available N-hydroxyphthalimide esters as alkylating agents and shows good regiospecificity for the 4-position. acs.org When substrates bear a halogen substitution, such as 5-chloro or 5-bromo, only the 4-alkylation products are isolated, indicating high regioselectivity. acs.org

| Reaction Type | Catalyst/System | Position(s) Functionalized | Key Features | Reference(s) |

| C-H Borylation | Iridium (Ir) | C5, C4, C6 | Creates versatile boronate building blocks | nih.govdiva-portal.orgacs.org |

| C-H Arylation | Palladium (Pd) | C4, C7 | Common but can require harsh conditions | nih.govacs.org |

| C-H Arylation | Ruthenium (Ru) | C4 | High regioselectivity | nih.govdiva-portal.orgacs.org |

| C-H/C-H Coupling | Rhodium (Rh) | C4 | Oxidative coupling | nih.govdiva-portal.org |

| C-H Alkylation | Organic Photoredox Catalyst | C4 | Transition-metal-free, mild conditions | acs.orgnih.gov |

Green Chemistry Principles in Benzothiadiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzothiadiazole derivatives to reduce environmental impact. One key area of development is the use of direct heteroarylation as an alternative to traditional cross-coupling reactions like the Suzuki coupling. rsc.org Direct arylation can generate a lower amount of chemical waste and can be more cost-effective, sometimes utilizing low loadings of a palladium catalyst without the need for additional ligands or additives. rsc.org

Another significant green approach is the use of organic photoredox catalysis for direct C-H alkylation. acs.org This method is considered environmentally friendly as it operates under mild, room-temperature conditions, is transition-metal-free, and uses visible light as a renewable energy source. acs.orgnih.gov Such methods align with green chemistry goals by reducing energy consumption and avoiding the use of toxic and expensive heavy metal catalysts. acs.org

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous synthesis, offers a promising alternative to traditional batch processing for the synthesis of heterocyclic compounds. This technology can lead to improved yields, shorter reaction times, and enhanced safety and scalability. While specific examples for this compound are not extensively detailed, the application of flow chemistry to related heterocyclic systems demonstrates its potential. For instance, a protocol for the continuous flow synthesis of substituted benzotriazin-4(3H)-ones has been developed using a photocyclization reaction exposed to violet light. acs.org This method achieves excellent yields in residence times as short as 10 minutes without the need for additives or photocatalysts. acs.org The principles demonstrated in this and other "Hitchhiker's Guide to Flow Chemistry" applications are transferable to the synthesis of benzothiadiazoles, offering a pathway to more efficient and sustainable production. acs.org

Reactivity Profiles and Mechanistic Investigations of 7 Chloro 1,2,3 Benzothiadiazole

Electrophilic Substitution Reactions on the Benzene (B151609) Moiety

The 1,2,3-benzothiadiazole (B1199882) ring system is a stable, aromatic compound. thieme-connect.de However, it is significantly less nucleophilic than naphthalene (B1677914), leading to slower nitration rates. wikipedia.org Electrophilic substitution reactions on the benzene portion of 1,2,3-benzothiadiazole derivatives are influenced by the electron-withdrawing nature of the fused thiadiazole ring.

Regioselectivity at C4 and C7 Positions

Electrophilic aromatic substitution on the benzene ring of 1,2,3-benzothiadiazole occurs predominantly at the 4-position. thieme-connect.de This regioselectivity can be attributed to the electronic effects of the fused thiadiazole ring. For instance, in 2,1,3-benzothiadiazole (B189464), electrophilic substitution is predicted to favor the C4 and C7 positions based on resonance structures. thieme-connect.de However, harsh conditions are often required for these reactions due to the electron-poor nature of the benzothiadiazole system, and mixtures of C4 and C7 substituted products can be formed. nih.gov

Recent research has demonstrated more controlled and regioselective methods. For example, iridium-catalyzed C-H borylation of 2,1,3-benzothiadiazole can provide access to versatile building blocks functionalized at the C4, C5, C6, and C7 positions. nih.govacs.org Specifically, while C4 is the most acidic position in 2,1,3-benzothiadiazole, Ir-catalyzed C-H borylation shows high regioselectivity for the C5 position, which is likely due to the inhibitory effect of the N3 lone pair. acs.org Furthermore, palladium-catalyzed direct arylation has been used to synthesize differentially substituted products at the C4 and C7 positions of 2,1,3-benzothiadiazole and its derivatives. nih.gov

Influence of the Thiadiazole Ring on Reactivity

The fused thiadiazole ring acts as an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. thieme-connect.denih.gov This deactivating effect is a key factor in the reduced nucleophilicity and slower reaction rates observed in electrophilic substitutions of benzothiadiazoles compared to simpler aromatic systems like naphthalene. wikipedia.org The electron-withdrawing nature of the thiadiazole ring also enhances the leaving group ability of substituents on the fused benzene ring. thieme-connect.de

Nucleophilic Substitution Reactions and Transformations

The electron-withdrawing character of the thiadiazole ring in 7-chloro-1,2,3-benzothiadiazole significantly influences its reactivity towards nucleophiles. This section explores the displacement of the chlorine atom and other transformations.

Halide Displacement and Electron-Withdrawing Effects

The chlorine atom at the 7-position of this compound is susceptible to nucleophilic aromatic substitution. The fused thiadiazole ring's electron-withdrawing nature enhances the leaving group ability of substituents on the benzene ring, facilitating halide displacement. thieme-connect.de For example, a chlorine atom in the 6-position of 1,2,3-benzothiadiazole can be displaced by various nucleophiles. thieme-connect.de

In the related 2,1,3-benzothiadiazole system, nucleophilic aromatic substitution reactions are known to occur readily on fluorinated cores. rsc.org For instance, in 4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole, double substitution of the fluorine and the adjacent bromine occurs upon reaction with sodium 2,2-dicyanoethene-1,1-bis(thiolate). rsc.org This highlights the activation of the benzene ring towards nucleophilic attack by the electron-withdrawing thiadiazole ring and halogen substituents. The reactivity in these SNAr reactions is influenced by the position of the substituents, with attack at the 4-position being favored in certain fluorinated naphthalene systems. rsc.org

The general principle of halogen displacement involves a more reactive halogen displacing a less reactive one from a solution of its halide. savemyexams.comsavemyexams.com While this is a common reaction for halogens themselves, in the context of this compound, the focus is on the displacement of the chloride ion by other nucleophiles, driven by the electronic properties of the heterocyclic system.

Ring-Opening Reactions and Subsequent Transformations

Under certain conditions, nucleophilic attack can occur on the sulfur atom of the thiadiazole ring, leading to ring-opening reactions. thieme-connect.de This typically happens when there isn't a good leaving group on the carbon atoms of the benzene ring. thieme-connect.de For 2,1,3-benzothiadiazoles, organolithium and Grignard reagents can attack the ring sulfur, resulting in ring cleavage and the formation of 1,2-diimines. thieme-connect.de

Reductive ring cleavage of benzothiadiazoles can also be achieved using more powerful reducing agents, which can lead to the formation of 1,2-diaminobenzenes. thieme-connect.de This process can be useful for protecting reactive amino groups while performing other transformations on the benzene ring. wikipedia.org For instance, the 1,2,5-thiadiazole (B1195012) ring system can tolerate mild reducing agents, but more potent reagents can cause ring cleavage and desulfurization to yield 1,2-diamino compounds. thieme-connect.de

Cycloaddition Reactions and Heteroaryne Chemistry

The generation and trapping of aryne intermediates derived from benzothiadiazoles represent a powerful strategy for the regioselective functionalization of these heterocyclic systems. nih.govacs.orgacs.org

Recent studies have shown that novel heteroarynes based on 2,1,3-benzothiadiazole can be generated and trapped with excellent levels of chemo- and regioselectivity. acs.org Specifically, the 2,1,3-benzothiadiazol-4,5-yne intermediate has been generated and its reactivity explored. nih.govacs.org Density Functional Theory (DFT) calculations predict a significant distortion of the triple bond in this heteroaryne, favoring nucleophilic attack at the C5 position. nih.govacs.org Experimental results have confirmed this prediction, with nucleophilic attack occurring selectively at C5. nih.govacs.org

The generation of these arynes can be achieved under mild conditions, for example, through the deprotonation of an iodonium (B1229267) salt precursor ortho to the iodine(III) center. acs.org The strained triple bond of the resulting aryne is then trapped by an arynophile in a cycloaddition reaction. acs.org For example, a [4+2] cycloaddition reaction has been successfully performed with a 2,1,3-benzothiadiazole-based aryne. nih.govacs.org

This heteroaryne chemistry expands the available methods for decorating the benzenoid ring of benzothiadiazoles, providing access to a wider range of functionalized derivatives. nih.govacs.org The versatility of aryne trapping allows for the introduction of various functionalities through different reaction types, including multicomponent, cycloaddition, insertion, and rearrangement sequences. acs.org

Redox Chemistry of the Benzothiadiazole System

The benzothiadiazole core is redox-active and can participate in both oxidation and reduction reactions. The specific pathways are influenced by the nature of the reagents, reaction conditions, and the substitution pattern on the benzene ring.

The oxidation of the benzothiadiazole system can occur at the sulfur atom of the thiadiazole ring or on the fused benzene ring, depending on the oxidant and the substrate. Mild oxidizing agents, such as 3-chloroperoxybenzoic acid (m-CPBA), can oxidize the ring sulfur to afford the corresponding nonaromatic thiadiazole 1-oxides and 1,1-dioxides. thieme-connect.de More aggressive oxidation conditions can lead to the cleavage of the thiadiazole ring. thieme-connect.de

In studies on related 2,1,3-benzothiadiazole derivatives, oxidation can also be directed to the benzene ring. For instance, the oxidation of a 5-boryl-2,1,3-benzothiadiazole derivative with Oxone resulted in the formation of a phenolic derivative in a near-quantitative yield. nih.gov Electrochemical studies on donor-acceptor-donor (DAD) compounds featuring a benzothiadiazole acceptor show that the system is electrochemically active in oxidation modes. rsc.orgnih.gov Depending on the molecular structure, oxidation can involve a two-electron process leading to the formation of dications and subsequent dimerization or can result in oligomerization and polymerization. rsc.orgnih.gov

Table 1: Representative Oxidation Reactions of Benzothiadiazole Derivatives This table presents data for related benzothiadiazole compounds to infer the potential reactivity of this compound.

| Reactant | Oxidizing Agent | Product Type | Reference |

| 2,1,3-Benzothiadiazole | 3-Chloroperoxybenzoic acid | Thiadiazole 1-oxide / 1,1-dioxide | thieme-connect.de |

| 5-Boryl-2,1,3-benzothiadiazole | Oxone | Phenolic derivative | nih.gov |

| DAD-Benzothiadiazole | Electrochemical | Dication / Polymer | rsc.orgnih.gov |

The benzothiadiazole system is susceptible to reduction under various conditions, which can lead to modification of the heterocyclic ring or its complete cleavage. Under certain reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they are synthesized, representing a complete reductive cleavage of the thiadiazole ring. wikipedia.org This reaction can be useful for deprotection strategies in organic synthesis. wikipedia.org

Electrochemical studies confirm that benzothiadiazole derivatives are active in reduction modes, typically undergoing one-electron quasi-reversible reduction. rsc.orgnih.gov In a study on 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (BTDN), it was shown to have multiple reduced states that can interact with CO₂. chemrxiv.org

Research on 6-chloro-1,2,3-benzothiadiazole, a positional isomer of the title compound, has shown that it acts as an inhibitor of mitochondrial respiration. tandfonline.com This biological activity is rooted in its redox properties, where it interacts with the electron transport chain, primarily blocking site I at low concentrations and affecting both site I and site II at higher concentrations. tandfonline.com This indicates that the chloro-substituted 1,2,3-benzothiadiazole core can readily participate in electron transfer processes.

Table 2: Reduction Processes in Benzothiadiazole Systems This table includes data from related benzothiadiazole compounds to illustrate potential reduction pathways for this compound.

| Reactant | Reducing Conditions | Product/Outcome | Reference |

| 2,1,3-Benzothiadiazoles | Chemical Reducing Agents | 1,2-Diaminobenzene (Ring Cleavage) | wikipedia.org |

| DAD-Benzothiadiazole | Electrochemical | Radical Anion (One-electron reduction) | rsc.orgnih.gov |

| 6-Chloro-1,2,3-benzothiadiazole | Biological (Mitochondria) | Inhibition of electron transport chain | tandfonline.com |

Computational Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reaction mechanisms, reactivity, and electronic properties of benzothiadiazole derivatives. nih.govrsc.orgchemrxiv.orgmdpi.com

Transition state theory provides a framework for understanding reaction rates, with catalysts functioning by lowering the activation energy (Ea) of the transition state. diva-portal.org Computational studies can model these transition states and calculate their energy barriers.

For example, in a study of a photochemical reaction involving a benzothiadiazole derivative, it was hypothesized that the reduced aromatic character of the benzothiadiazole moiety in one reactant led to lower aromatic stabilization in the transition state. chemrxiv.org This lack of stabilization failed to compensate for the energy required for a cyclization step, making the reaction unfavorable. chemrxiv.org Conversely, a related compound with greater aromatic character experienced a build-up of aromatic stability in its transition state, which provided the necessary thermodynamic driving force for the reaction to proceed. chemrxiv.org While specific transition state calculations for this compound are not widely reported, these findings illustrate how subtle changes in the electronic structure of the benzothiadiazole core can profoundly impact the energy barriers of reaction pathways.

The electronic structure of the benzothiadiazole ring system is key to its chemical behavior. The fused thiadiazole ring is strongly electron-withdrawing, rendering the entire bicyclic system electron-deficient. nih.gov This property is central to its use as an electron-acceptor unit in functional materials. mdpi.comacs.org

DFT calculations are frequently employed to probe the electronic structure, providing insights into frontier molecular orbitals (HOMO-LUMO), ionization potentials, and electron affinities. rsc.orgnih.govmdpi.com These calculations help rationalize and predict the redox properties and reactivity of benzothiadiazole derivatives. For instance, DFT calculations on a novel benzothiadiazolyne intermediate predicted significant distortion of the aryne triple bond due to the strongly electronegative nitrogen atoms. nih.govacs.orgdiva-portal.org This distortion was calculated to be a 9.9° difference between the internal angles at the C4 and C5 carbons, correctly predicting that nucleophilic attack would be favored at the C5 position. nih.govacs.orgdiva-portal.org This demonstrates the power of computational analysis in linking electronic structure directly to reaction regioselectivity. The electron-deficient nature of the ring also explains why it is susceptible to nucleophilic attack and why electrophilic aromatic substitution generally requires harsh conditions. nih.gov

Derivatives and Analogues of 7 Chloro 1,2,3 Benzothiadiazole

Synthesis of Substituted Benzothiadiazoles

The synthesis of substituted benzothiadiazoles is a cornerstone of research involving this heterocycle, enabling its incorporation into more complex molecular architectures. A variety of synthetic methodologies have been developed to introduce functional groups at specific positions on the benzothiadiazole ring system.

Historically, the functionalization of the BTD benzenoid ring was challenging, often requiring harsh conditions for electrophilic aromatic substitution, which could yield mixtures of C4- and C7-substituted products, or relying on multi-step de novo synthesis from substituted aryl-1,2-diamines. diva-portal.org However, modern synthetic methods have provided more direct and regioselective routes.

A significant advancement is the use of iridium-catalyzed C–H borylation. diva-portal.orgacs.org This method allows for the regioselective installation of boryl groups at the C5 or C4 and C6 positions, creating versatile building blocks for further derivatization. diva-portal.orgacs.org These borylated intermediates can then undergo various transformations, including ipso-substitution and ortho-directed C–H functionalization, to introduce substituents at the C4, C5, C6, and C7 positions. diva-portal.orgacs.org Furthermore, these methods have enabled the generation and trapping of novel BTD-based heteroarynes, such as 2,1,3-benzothiadiazol-4,5-yne, opening new avenues for creating fused-ring systems. diva-portal.orgacs.org

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for functionalizing pre-halogenated BTDs, particularly the readily available 4,7-dibromo-2,1,3-benzothiadiazole. acs.orgacs.org These reactions provide efficient pathways to create C-C and C-N bonds.

Suzuki Coupling: Used to introduce aryl and heteroaryl groups. bohrium.commdpi.comajol.info

Sonogashira Coupling: Enables the introduction of alkynyl moieties, which can extend the π-conjugation of the system. researchgate.netacs.orgnih.gov

Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, introducing various amino groups. bohrium.com

Stille Coupling: Another effective method for C-C bond formation, particularly in polymerization reactions. nih.govrsc.orglnu.edu.cn

These coupling strategies have been successfully employed to synthesize a wide range of both symmetrically and asymmetrically substituted benzothiadiazoles. bohrium.comresearchgate.netacs.org

The versatility of the aforementioned synthetic methods allows for the incorporation of a wide array of functional groups onto the benzothiadiazole core, each imparting specific properties to the final molecule.

Commonly introduced functional groups include:

Aryl and Heteroaryl Groups: Groups like phenyl, carbazole (B46965), phenothiazine, and triphenylamine (B166846) are often added to create donor-acceptor systems. bohrium.comresearchgate.netnih.gov

Alkynyl Groups: Ferrocenyl-acetylenes and other terminal alkynes are incorporated via Sonogashira coupling to extend π-systems. researchgate.netacs.org

Cyano and Carboxylate Groups: The synthesis of derivatives like 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (DCBTD) and diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate (DEBTD) has been reported, showcasing the introduction of strong electron-withdrawing groups. uleth.ca

Sulfonamides: Donor-acceptor-donor (D-A-D) type dyes have been synthesized featuring N,N-dimethyl substituted sulfonamides. sioc-journal.cn

Halogens: Fluorine atoms are often incorporated into the BTD ring or its substituents to modulate electronic properties for applications in organic electronics. rsc.org

The table below summarizes key synthetic reactions used for the functionalization of the benzothiadiazole ring.

| Reaction Type | Catalyst/Reagent | Position(s) Functionalized | Group(s) Introduced | Reference(s) |

| C-H Borylation | Iridium Catalyst | C5, C4/C6 | Boryl (Bpin) | diva-portal.org, acs.org |

| Suzuki Coupling | Palladium Catalyst | C4, C7 | Aryl, Heteroaryl | bohrium.com, mdpi.com |

| Sonogashira Coupling | Palladium Catalyst | C4, C7 | Alkynyl | researchgate.net, acs.org |

| Buchwald-Hartwig | Palladium Catalyst | C4, C7 | Amino, Heterocyclic amines | bohrium.com |

| Stille Coupling | Palladium Catalyst | C4, C7 | Thienyl, Stannanes | rsc.org, lnu.edu.cn |

| Nucleophilic Aromatic Substitution | N/A | C4, C7 (on F-BTD) | Methylthio (CH₃S) | rsc.org |

Exploration of Structure-Activity Relationships (SAR) in Non-Clinical Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a benzothiadiazole derivative influences its functional properties. In non-clinical contexts, such as materials science and agriculture, these studies guide the rational design of molecules with enhanced performance.

The electronic and steric properties of substituents on the BTD ring have a profound impact on the molecule's frontier molecular orbitals (HOMO and LUMO), band gap, and intermolecular interactions. These properties are critical for applications in organic electronics.

Electronic Effects: The BTD core is a strong electron acceptor. acs.org Attaching electron-donating groups (e.g., triphenylamine) or additional electron-withdrawing groups (e.g., cyano, fluorine) creates donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) structures. This intramolecular charge transfer (ICT) character is key to their optical and electronic properties. acs.orgsioc-journal.cn

Electron-Withdrawing Groups (EWGs): Adding EWGs like fluorine or cyano (-CN) groups to the BTD core generally lowers the LUMO energy level, which is beneficial for n-type (electron-transporting) materials. acs.org Modifying BTD with different EWGs is an effective strategy to adjust LUMO levels and tune the energy gap. sioc-journal.cn

Electron-Donating Groups (EDGs): The introduction of EDGs typically raises the HOMO energy level. The combination of EDGs and the BTD acceptor unit allows for significant tuning of the HOMO-LUMO gap. researchgate.net

Steric Effects: The size and spatial arrangement of substituents can influence the planarity of the molecule. For instance, bulky groups can cause a twist in the molecular backbone, which may disrupt π-conjugation and alter the electronic properties. acs.org In some cases, steric hindrance was found to twist nitro groups out of conjugation with the benzothiadiazole ring, reducing their effectiveness as a π-acceptor compared to cyano groups. acs.orgnih.gov Conversely, enhancing planarity can improve electron delocalization and intermolecular π-π stacking, which is often beneficial for charge transport. nih.gov

Benzothiadiazole (BTH) is known to induce systemic acquired resistance (SAR) in plants, a state of heightened defense against a broad spectrum of pathogens. nih.gov BTH functions by activating the SAR signal transduction pathway, a process that is independent of salicylic (B10762653) acid accumulation but requires the NPR1/NIM1 gene. nih.govnih.gov

SAR studies in this area focus on designing derivatives that can effectively trigger this defense pathway. Research has led to the development of various analogues aimed at improving efficacy and understanding the structural requirements for activity.

Benzo-1,2,3-thiadiazole-7-carboxylic acid and its ester derivatives have been developed as plant activators. researchgate.net

Further derivatization has led to compounds incorporating other heterocyclic moieties, such as thiazole (B1198619) and oxadiazole, into the thiadiazole structure. researchgate.net

The core concept is that these molecules act as chemical mimics of natural signaling compounds, "priming" the plant's defense system. This priming enables a faster and stronger activation of cellular defenses, such as the production of pathogenesis-related (PR) proteins and the deposition of callose, upon encountering a pathogen. nih.gov

The table below summarizes the effects of different substituents on the non-clinical activity of benzothiadiazole derivatives.

| Substituent/Modification | Context | Effect | Reference(s) |

| Cyano (-CN) or Fluorine (-F) groups | Organic Electronics | Lowers LUMO energy, enhances n-type properties. | acs.org |

| Nitro (-NO₂) group | Organic Electronics | Steric hindrance reduces π-accepting capability compared to -CN. | acs.org |

| Extended π-bridge (e.g., ethynyl) | Organic Electronics | Causes a red-shift in absorption bands due to enhanced conjugation. | acs.org |

| Carboxylic Acid at C7 | Plant Activator | Acts as a functional plant activator targeting the SA signaling pathway. | researchgate.net |

| Ester functional group | Vaccine Adjuvant Research | Found to be a requisite for certain in vitro bioactivities. | nih.gov, acs.org |

| Replacement of Sulfur with Selenium | Vaccine Adjuvant Research | Retained potency in in vitro assays. | nih.gov, acs.org |

Conjugated Polymers and Covalent Organic Frameworks Incorporating Benzothiadiazole Units

The electron-deficient nature of the benzothiadiazole unit makes it an exceptional building block for constructing donor-acceptor (D-A) conjugated polymers and covalent organic frameworks (COFs). researchgate.net These materials are at the forefront of research for applications in organic solar cells, photocatalysis, and light-emitting devices. mdpi.comnih.gov

Conjugated Polymers: In D-A copolymers, the BTD unit is typically alternated with an electron-donating monomer, such as fluorene (B118485), carbazole, or oligothiophenes. mdpi.comrsc.orgresearchgate.net This architecture leads to materials with low optical band gaps and broad absorption spectra, which are highly desirable for organic photovoltaics. researchgate.net The properties of these polymers can be finely tuned by:

Backbone Engineering: Using different copolymerized building blocks. researchgate.net For example, copolymers of BTD with oligothiophenes of varying lengths have been synthesized, showing that longer oligothiophene units can lead to higher crystallinity and improved solar cell efficiency. lnu.edu.cn

Side-Chain Engineering: Modifying the alkyl side chains on the polymer backbone to improve solubility and influence morphology. researchgate.net

Functionalizing the BTD Unit: Introducing heteroatoms like fluorine into the BTD unit is a common strategy to lower the polymer's HOMO/LUMO energy levels. repec.org More recently, post-synthetic modifications, such as converting fluorine substituents to methylsulfinyl (CH₃SO) groups, have been shown to significantly enhance properties like photocatalytic hydrogen evolution. rsc.org

Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with ordered structures and high stability. rsc.orgacs.org Incorporating BTD units into COF skeletons is a powerful strategy for creating photoactive materials. nih.govacs.org These BTD-based COFs exhibit good crystallinity, high porosity, and excellent stability. rsc.org The electron-deficient BTD units, when combined with electron-rich linkers (e.g., triphenylamine derivatives), facilitate the separation of photoexcited electrons and holes, leading to superior photocatalytic activities. nih.govrsc.org BTD-based COFs have been successfully used for the photocatalytic reduction of aqueous chromium(VI), oxidative coupling of amines, and hydrogen generation. nih.govrsc.orgszpu.edu.cnrsc.org The photocatalytic performance can be rationally designed by tuning the electronic structure of the building blocks. bohrium.com

The table below provides examples of polymers and COFs that incorporate benzothiadiazole units.

| Material Name/Type | Building Blocks | Key Properties/Findings | Reference(s) |

| PFDTBT | 9,9-dioctyl-fluorene, 4,7-di(2-thienyl)-2,1,3-benzothiadiazole | Red-emitting copolymer with high thermal stability (>450 °C) and low surface roughness. | mdpi.com |

| PTh8BTD | Octathiophene, Benzothiadiazole | Crystalline, low-bandgap polymer; solar cells achieved 1.7% efficiency. | lnu.edu.cn |

| B-SOBT-1,3,5-E | Benzene (B151609), Methylsulfinyl-benzothiadiazole | Enhanced photocatalytic hydrogen evolution rate (280.0 μmol h⁻¹) compared to F-substituted analogue. | rsc.org |

| TPB-BT-COF | 1,3,5-Tris(4-aminophenyl)benzene, Benzothiadiazole-4,7-dicarbaldehyde | High porosity and stability; effective for photoreduction of Cr(VI). | rsc.org |

| BTDA-TAPT | Benzothiadiazole, Triazine | Morphology and crystallinity can be tuned by synthetic variation to optimize photocatalytic activity. | acs.org, nih.gov |

| HIAM-0004 | Bipyridine, Benzothiadiazole | sp² carbon-conjugated COF with a high hydrogen evolution rate (1526 μmol g⁻¹ h⁻¹). | szpu.edu.cn, rsc.org |

Monomer Synthesis and Polymerization Strategies

The creation of polymers based on 7-Chloro-1,2,3-benzothiadiazole for optoelectronic applications commences with the strategic synthesis of its monomeric derivatives. These monomers are typically designed to be incorporated into donor-acceptor (D-A) copolymers, a class of materials known for their tunable electronic and optical properties. researchgate.net

A common approach to monomer synthesis involves the functionalization of the this compound core. For instance, 4,7-dibromo-5-chloro-2,1,3-benzothiadiazole can be synthesized and subsequently used in cross-coupling reactions. google.com One of the key polymerization methods employed is the Stille coupling reaction, which involves the palladium-catalyzed reaction between an organostannane (containing the donor unit) and an organohalide (the acceptor monomer, such as a derivative of this compound). osti.govlnu.edu.cn This method has been successfully used to create a variety of alternating copolymers. lnu.edu.cn

Another powerful polymerization technique is the Suzuki coupling reaction, which pairs an organoboron compound with an organohalide. researchgate.net This method is also widely utilized for synthesizing D-A copolymers incorporating benzothiadiazole units. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high molecular weight polymers, which is often desirable for optimal device performance. nih.gov For example, the use of phase-transfer catalysts like Aliquat 336 has been shown to produce copolymers with higher molar masses. nih.gov

The synthesis of the monomers themselves can be a multi-step process. For example, starting from 1,2-diamino-5-chlorobenzene, 5-chloro researchgate.netgoogle.comuni.lubenzothiadiazole can be prepared by reaction with thionyl chloride in the presence of pyridine. osti.gov Further functionalization, such as bromination, can then be carried out to produce the desired monomer for polymerization. osti.govlnu.edu.cn The reaction conditions for these steps, including temperature and the choice of brominating agent (e.g., N-bromosuccinimide), are carefully controlled to ensure high yields and the desired regioselectivity. lnu.edu.cn

Table 1: Polymerization Strategies for this compound Derivatives

| Polymerization Method | Catalyst System (Example) | Monomer Types | Resulting Polymer Type |

|---|---|---|---|

| Stille Coupling | Pd2(dba)3 / P(o-tol)3 | Organostannane (donor) + Organohalide (acceptor) | Alternating D-A Copolymer |

| Suzuki Coupling | Not specified | Organoboron compound + Organohalide | Alternating D-A Copolymer |

Design Principles for Optoelectronic Applications

The design of polymers incorporating this compound for optoelectronic applications is guided by a set of principles aimed at optimizing their electronic and physical properties. A key strategy is the creation of a donor-acceptor (D-A) architecture within the polymer backbone. researchgate.netnih.gov In this design, the electron-deficient 1,2,3-benzothiadiazole (B1199882) unit acts as the acceptor, while it is paired with an electron-rich donor unit. researchgate.net This intramolecular charge transfer character is fundamental to tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the material's bandgap and its light absorption and emission characteristics. lnu.edu.cn

The introduction of chlorine atoms onto the benzothiadiazole ring is a deliberate design choice that significantly impacts the polymer's properties. Chlorination generally leads to a lowering of the HOMO energy level. osti.gov A deeper HOMO level is advantageous for achieving a higher open-circuit voltage (Voc) in organic solar cells, a critical parameter for device efficiency. osti.govlnu.edu.cn This effect has been demonstrated in studies where chlorinated benzothiadiazole-based polymers exhibited enhanced Voc compared to their non-chlorinated counterparts. osti.gov

The nature and placement of side chains on the polymer backbone are also crucial design elements. Solubilizing side chains, often long alkyl groups, are incorporated to ensure good solubility in common organic solvents. google.commit.edu This is essential for solution-based processing techniques, such as spin-coating, which are used to fabricate thin films for electronic devices. researchgate.net The strategic placement of these side chains can also influence the polymer's morphology and intermolecular packing in the solid state, which are critical for efficient charge transport. researchgate.net

Furthermore, extending the π-conjugation of the polymer backbone is another important design principle. This can be achieved by incorporating larger aromatic units or by creating more extended, fused ring systems. rsc.org Increased π-conjugation typically leads to a red-shift in the absorption spectrum, allowing the polymer to harvest a broader range of the solar spectrum, which is beneficial for photovoltaic applications. lnu.edu.cn The planarity of the polymer backbone also plays a significant role; a more planar structure can facilitate stronger intermolecular π-π stacking, leading to improved charge carrier mobility. rsc.org

Table 2: Design Principles and Their Effects on Polymer Properties

| Design Principle | Effect on Polymer Property | Application Benefit |

|---|---|---|

| Donor-Acceptor (D-A) Architecture | Tunable HOMO/LUMO levels, controlled bandgap | Optimized light absorption/emission for solar cells and OLEDs |

| Chlorination of Benzothiadiazole | Lowered HOMO energy level | Higher open-circuit voltage (Voc) in solar cells |

| Incorporation of Solubilizing Side Chains | Increased solubility, influences morphology | Enables solution processing, improved charge transport |

| Extended π-Conjugation | Red-shifted absorption spectrum | Broader solar spectrum harvesting in photovoltaics |

| Enhanced Backbone Planarity | Improved intermolecular π-π stacking | Higher charge carrier mobility |

Theoretical and Computational Investigations of 7 Chloro 1,2,3 Benzothiadiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular-level characteristics of benzothiadiazole derivatives. These studies help in understanding the fundamental electronic properties and reactivity of the molecule. The 2,1,3-benzothiadiazole (B189464) (BTD) core is recognized as a privileged electron acceptor unit, a feature that is central to its use in various functional materials. acs.org

The electronic behavior of 7-chloro-1,2,3-benzothiadiazole is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, stability, and potential applications in optoelectronics. researchgate.net

In acceptor-donor-acceptor (A-D-A) type molecules, the LUMO is typically determined by the acceptor unit, while the HOMO is influenced by the donor component. rsc.org For benzothiadiazole derivatives, the BTD moiety acts as the acceptor. rsc.org Theoretical calculations show that the HOMO is often distributed over the aryl donors and the hydrocarbon part of the benzothiadiazole, while the LUMO is localized on the benzothiadiazole acceptor unit. researchgate.net This separation is indicative of a significant intramolecular charge transfer (ICT) character in the HOMO to LUMO absorption transition. umons.ac.be

The introduction of substituents, such as the chlorine atom at the 7-position, modulates these energy levels. Electron-withdrawing groups tend to lower both HOMO and LUMO levels. beilstein-journals.org For instance, in related fluorinated benzothiadiazole polymers, the substitution with fluorine atoms resulted in a decrease in both HOMO and LUMO energy levels, which can enhance oxidative stability. beilstein-journals.org DFT calculations are frequently employed to predict these energy levels, and the results are often validated against experimental data from techniques like cyclic voltammetry. rsc.orgresearchgate.net A smaller HOMO-LUMO gap generally corresponds to a red shift in the electronic absorption spectrum. researchgate.net

Table 1: Representative Calculated Frontier Orbital Energies for Benzothiadiazole (BTD) Derivatives This table presents illustrative data from related benzothiadiazole compounds to demonstrate typical energy values as specific calculations for this compound were not available in the provided search results.

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |

| FBTSCN-IDT | DFT | -5.74 | -3.65 | 2.09 | rsc.org |

| BTSCN-IDT | DFT | -5.57 | -3.43 | 2.14 | rsc.org |

| Polymer P1 | DFT | -5.48 | -3.58 | 1.90 | beilstein-journals.org |

| Polymer P2 (Fluorinated) | DFT | -5.53 | -3.75 | 1.78 | beilstein-journals.org |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

For a molecule like this compound, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative nitrogen atoms of the thiadiazole ring and the chlorine atom. These areas represent sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms of the benzene (B151609) ring, indicating sites for potential nucleophilic attack. This analysis is vital for predicting how the molecule will interact with other reagents or biological targets.

Molecular Dynamics and Conformational Studies

While the this compound ring system is largely planar and rigid, conformational analysis becomes critical when flexible side chains are attached. Computational methods, such as semi-empirical AM1 programs, can be used to determine the most stable conformers of such derivatives. arxiv.org For example, in a study on new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one, conformational analysis was performed to identify the most stable structure. arxiv.org

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule and its interactions with its environment over time. These simulations are particularly useful for understanding how the molecule behaves in solution or how it binds to a biological target, analyzing factors like ligand-protein binding stability.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting various spectroscopic properties, which can then be validated by comparison with experimental data. This synergy between theory and experiment is crucial for accurate structural elucidation and characterization.

Quantum chemical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules with a reasonable degree of accuracy. researchgate.net The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors using DFT, often employing specific functionals and basis sets. researchgate.net

These theoretical predictions are invaluable for assigning experimental NMR spectra, especially for complex molecules or for distinguishing between isomers. For instance, calculations could be used to predict the distinct chemical shifts for the three non-equivalent aromatic protons and the six carbons of this compound, aiding in the definitive assignment of its NMR spectrum.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts The following table provides a hypothetical but realistic set of predicted chemical shifts for this compound based on general principles and data from related structures. Specific computational results were not available in the search results.

| Atom | Predicted Shift (ppm) |

| ¹H NMR | |

| H-4 | 7.8 - 8.2 |

| H-5 | 7.3 - 7.6 |

| H-6 | 7.6 - 7.9 |

| ¹³C NMR | |

| C-4 | 120 - 125 |

| C-5 | 128 - 132 |

| C-6 | 125 - 129 |

| C-7 | 130 - 135 |

| C-3a | 150 - 155 |

| C-7a | 150 - 155 |

Theoretical calculations are widely used to analyze vibrational and electronic spectra. The vibrational frequencies and intensities of a molecule's IR and Raman spectra can be calculated using DFT. These predicted spectra are often scaled by a factor to better match experimental results, aiding in the assignment of complex vibrational modes. researchgate.net

Electronic spectra (UV-Vis) are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). bohrium.comsemanticscholar.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states. semanticscholar.org The calculated transitions, such as the HOMO→LUMO transition, can be correlated with the absorption bands observed in experimental UV-Vis spectra. researchgate.netsemanticscholar.org For example, TD-DFT calculations on Au(I) complexes with benzothiadiazole ligands showed that the long-wavelength absorption band corresponds to the S₀–S₁ transition between HOMO and LUMO orbitals. semanticscholar.org Similarly, studies on benzothiadiazole-based dyes have used TD-DFT to reliably calculate absorption spectra that align with experimental measurements. beilstein-journals.org

Applications of 7 Chloro 1,2,3 Benzothiadiazole and Its Derivatives in Academic Research Domains

Materials Science and Optoelectronics

The 2,1,3-benzothiadiazole (B189464) (BTD) core, isomeric to the 1,2,3-benzothiadiazole (B1199882) system, is a prominent electron-acceptor unit used in the design of organic materials for electronic and optoelectronic applications. nih.govbohrium.comacs.org Its derivatives are key components in the development of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. bohrium.comresearchgate.netpolyu.edu.hk

Components in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2,1,3-benzothiadiazole are widely incorporated into the emissive layer of OLEDs. nih.govresearchgate.netmdpi.com Their strong electron-withdrawing nature allows for the creation of donor-acceptor (D-A) type molecules that exhibit efficient intramolecular charge transfer (ICT), a key process for light emission in OLEDs. nih.govbohrium.com By modifying the donor and acceptor units within the molecule, the emission color, quantum yield, and charge transport properties can be finely tuned. nih.govmdpi.com

For instance, unsymmetrically substituted benzothiadiazole-based luminophores have been synthesized and shown to have high photoluminescence quantum yields. nih.gov An OLED device using a BTD derivative with an aryl-bridged carbazole (B46965) unit as the light-emitting layer demonstrated high brightness and efficiency. nih.gov The versatility of the BTD core allows for the synthesis of a wide range of emitters, from deep-red/near-infrared to other colors, by coupling it with different aromatic and heteroaromatic groups. mdpi.com

| Derivative Structure | Key Property | Application | Reference |

|---|---|---|---|

| BTD with aryl bridged carbazole unit | High electron and hole mobility, high brightness and efficiency | Light-emitting layer in OLED | nih.gov |

| (E)-7-(4-(diphenylamino)styryl)benzo[c] researchgate.netfrontiersin.orgnih.govthiadiazole-4-carbonitrile | Bright near-infrared (NIR) fluorescence | Possible NIR emitter in OLEDs | mdpi.com |

| BTD-based polymers with fluorene (B118485) donor units | Broad absorption in the visible spectrum | Photovoltaic applications | beilstein-journals.org |

Advanced Analytical Characterization of 7 Chloro 1,2,3 Benzothiadiazole Compounds

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural elucidation of 7-Chloro-1,2,3-benzothiadiazole compounds, providing insights into the connectivity of atoms and the electronic environment within the molecule.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F)

Multi-nuclear NMR spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives. ¹H and ¹³C NMR are routinely used to map the proton and carbon skeletons of the molecule.

In a study of a chlorinated benzothiadiazole derivative, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), showed distinct signals for the aromatic protons. For instance, 5-chloro rsc.orgresearchgate.netrsc.orgbenzothiadiazole exhibited signals at δ 8.03 (s, 1H), 7.94 (d, 1H, J = 8 Hz), and 7.55 (d, 1H, J = 4 Hz), which are characteristic of the substitution pattern on the benzene (B151609) ring. osti.gov The chemical shifts and coupling constants provide definitive information about the position of the chloro-substituent and the arrangement of the remaining protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. While specific data for this compound is not detailed in the provided results, related benzothiadiazole structures show characteristic chemical shifts for the carbon atoms in the heterocyclic and benzene rings. rsc.orgrsc.org

While ¹⁵N and ¹⁹F NMR are less common, they can be powerful tools for derivatives containing these nuclei. For example, ¹⁹F NMR was utilized to characterize a 5,6-difluoro rsc.orgresearchgate.netrsc.orgbenzothiadiazole derivative, showing a signal at δ -123.40, confirming the presence and electronic environment of the fluorine atoms. researchgate.net

Table 1: Representative ¹H NMR Data for a Benzothiadiazole Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| 5-chloro rsc.orgresearchgate.netrsc.orgbenzothiadiazole | CDCl₃ | 8.03 (s, 1H), 7.94 (d, 1H, J = 8 Hz), 7.55 (d, 1H, J = 4 Hz) osti.gov |

This table is interactive. Click on the headers to sort the data.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound and its derivatives with high accuracy. The monoisotopic mass of the parent compound, C₆H₃ClN₂S, is calculated to be 169.97055 Da. uni.lu HRMS analysis provides an experimental mass that can be matched to this calculated value, confirming the molecular formula. For instance, the predicted m/z for the protonated molecule [M+H]⁺ is 170.97783. uni.lu

Fragmentation studies, often conducted using techniques like gas chromatography-mass spectrometry (GC-MS), reveal the characteristic breakdown patterns of the molecule. For the related compound 7-Chloro-2,1,3-benzothiadiazol-4-amine, the mass spectrum shows a top peak at m/z 185 and a second highest peak at m/z 187, corresponding to the isotopic pattern of chlorine. nih.gov This information is invaluable for identifying the presence of chlorine and for structural elucidation of unknown derivatives.

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 170.97783 | 128.0 uni.lu |

| [M+Na]⁺ | 192.95977 | 143.8 uni.lu |

| [M+K]⁺ | 208.93371 | 135.5 uni.lu |

| [M-H]⁻ | 168.96327 | 130.6 uni.lu |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Raman Vibrational Spectroscopy

Raman spectroscopy offers complementary information, particularly for non-polar bonds and symmetric vibrations. nih.gov While specific IR and Raman data for this compound are not extensively detailed in the search results, the spectra would be expected to show vibrations corresponding to the C-Cl, C-H, C=C, and C-N bonds, as well as the characteristic vibrations of the benzothiadiazole ring system. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of this compound compounds. The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions between different energy levels. For example, derivatives of benzothiadiazole are known to have absorption bands in the UV and visible regions. researchgate.netmdpi.com

Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited by absorbing light. Many benzothiadiazole derivatives are fluorescent, and their emission spectra can provide information about their electronic structure and environment. nih.gov The photophysical properties, including absorption and emission maxima, are influenced by the substituents on the benzothiadiazole core. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions. The crystal structure of a related compound, 2-[(3,5-dichloro-4H-1,2,6-thiadiazin-4-ylidene)amino]-5-[(triphenyl-λ⁵-phosphaneylidene)amino]thiophene-3,4-dicarbonitrile, was confirmed by X-ray crystallography. researchgate.net Similarly, the molecular structure of 4-chloro-5H-naphtho[1,2-d] rsc.orgresearchgate.netrsc.orgdithiazol-5-one was confirmed by single-crystal X-ray diffraction. semanticscholar.org This technique is invaluable for understanding the packing of molecules in the crystal lattice and for correlating solid-state structure with physical properties.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound and its derivatives, as well as for assessing their purity. Column chromatography using silica (B1680970) gel is a common method for purification. For instance, a crude product of a benzothiadiazole derivative was purified using silica gel column chromatography with petroleum ether/dichloromethane as the eluent. researchgate.net

High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative separations. Reversed-phase HPLC methods have been developed for the separation of related benzothiadiazine enantiomers and for the quantification of impurities in active pharmaceutical ingredients. nih.govasianpubs.org Gas chromatography (GC) is another important technique, particularly for volatile derivatives, and has been used to assess the separation performance of dithienyl benzothiadiazole-based stationary phases. researchgate.net High-speed counter-current chromatography has also been employed for the separation of related benzothiazine impurities. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of this compound in various matrices. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound, leveraging its moderate polarity.

Methodology and Findings:

The analysis of chlorinated benzothiadiazoles is effectively achieved using a C18 stationary phase, which separates compounds based on their hydrophobic characteristics. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH-adjusting buffer like phosphate (B84403) or a volatile alternative such as ammonium (B1175870) acetate (B1210297) for mass spectrometry compatibility. scribd.comakjournals.com The selection of mobile phase composition and pH is critical for achieving optimal separation from impurities and related compounds. akjournals.com For instance, in the analysis of the related compound tizanidine, a mobile phase of methanol and water (80:20 v/v) adjusted to pH 3.0 provided excellent separation. akjournals.com

Detection is commonly performed using a UV detector, as the benzothiadiazole ring system possesses a strong chromophore. The specific wavelength for detection is chosen based on the compound's maximum absorbance to ensure high sensitivity. For related benzothiadiazole derivatives, detection wavelengths between 220 nm and 310 nm have been effectively used. asianpubs.orgmedcraveonline.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to effectively separate a wide range of related substances with varying polarities in a single run. asianpubs.org

Below is a table summarizing typical HPLC conditions applicable for the analysis of this compound, based on established methods for similar compounds.

Table 1: Representative HPLC Parameters for this compound Analysis

This table is interactive. Click on the headers to sort.

| Parameter | Condition | Rationale/Purpose |

|---|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) | Suitable for moderately polar compounds. |

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interactions for separation. asianpubs.org |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer | Organic modifier and aqueous phase to control elution. akjournals.com |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples with multiple impurities. asianpubs.org |

| Flow Rate | 0.8 - 1.0 mL/min | Typical analytical flow rate for standard bore columns. akjournals.com |

| Detection | UV Spectrophotometry (e.g., 220-320 nm) | The benzothiadiazole chromophore allows for sensitive UV detection. asianpubs.orgmedcraveonline.com |

| Injection Volume | 10 - 25 µL | Standard volume for analytical HPLC. medcraveonline.com |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Temperature control ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry offers a highly selective and sensitive method for the analysis of volatile and semi-volatile compounds like this compound. The technique separates compounds in the gas phase followed by detection with a mass spectrometer, which provides detailed structural information.

Methodology and Findings:

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. A non-polar or mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally suitable for separating chlorinated aromatic compounds. The column oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

Following separation by GC, the analyte enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI). This high-energy process causes the molecule to fragment into a unique pattern of smaller, charged ions. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a fingerprint for the compound. For this compound (C₆H₃ClN₂S), the molecular ion peak (M⁺) is of primary importance. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a primary peak (M⁺) and a second peak at two mass units higher (M+2) with an intensity approximately one-third of the primary peak. nih.gov This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. The predicted monoisotopic mass of the molecular ion is approximately 169.97 Da. uni.lu The fragmentation pattern, showing the loss of fragments like N₂, S, or Cl, provides further confirmation of the molecule's structure.

Table 2: Typical GC-MS Parameters for this compound Analysis

This table is interactive. Click on the headers to sort.

| Parameter | Condition | Rationale/Purpose |

|---|---|---|

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | Standard, mid-polarity column for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium | Inert gas to carry sample through the column. |

| Inlet Temperature | ~250 °C | Ensures complete vaporization of the analyte. |

| Oven Program | Ramped (e.g., 100 °C hold 2 min, ramp to 280 °C at 10 °C/min) | Separates compounds based on volatility. |

| Ionization Mode | Electron Impact (EI, 70 eV) | Standard, high-energy ionization that produces reproducible fragmentation patterns. |

| MS Scan Range | 40 - 350 m/z | Covers the expected mass of the molecular ion and its key fragments. |

Table 3: Theoretical Mass-to-Charge (m/z) Ratios for the Molecular Ion of this compound

This table is interactive. Click on the headers to sort.

| Ion | Isotope Composition | Theoretical m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₆H₃³⁵ClN₂S | ~169.97 | 100% |

| [M+2]⁺ | C₆H₃³⁷ClN₂S | ~171.97 | ~32% |

Future Research Directions and Perspectives for 7 Chloro 1,2,3 Benzothiadiazole

Design and Synthesis of Next-Generation Analogues with Tuned Properties

A significant future direction for 7-chloro-1,2,3-benzothiadiazole research is the rational design and synthesis of novel analogues with precisely tuned properties for specific applications. The existing benzothiadiazole core offers a versatile platform for chemical modification.

Future synthetic efforts will likely focus on:

Diversification of Substituents: Introducing a wide array of functional groups at various positions on the benzothiadiazole ring system will be crucial. This includes the synthesis of derivatives with different halogen substitutions, alkyl chains, and aryl groups to modulate electronic properties, solubility, and steric hindrance. For instance, the synthesis of novel benzothiazole (B30560) derivatives has already shown promise in creating potential anticancer and anti-inflammatory agents. nih.gov

π-Extended Systems: The development of π-extended systems based on the benzothiadiazole core is a promising avenue, particularly for applications in organic electronics. rsc.org Synthesizing copolymers with donor-acceptor architectures, where this compound or its derivatives act as the acceptor unit, can lead to materials with tailored band gaps and improved charge transport properties for use in organic solar cells and field-effect transistors. rsc.orgbohrium.comosti.gov

Bio-inspired Analogues: Designing and synthesizing unnatural elicitors derived from the benzo-1,2,3-thiadiazole-7-carboxylic acid scaffold has shown potential in stimulating the production of valuable secondary metabolites in plant cell cultures. nih.gov Future research could expand on this by creating a new family of elicitors for various plant species and target compounds.

Improved and more efficient synthetic methodologies will be paramount to achieving these goals. This includes the development of novel catalytic systems and cross-coupling reactions to facilitate the synthesis of complex benzothiadiazole derivatives in high yields. researchgate.net

Elucidation of Comprehensive Structure-Function Relationships in Specific Applications

A deep understanding of the relationship between the molecular structure of this compound analogues and their functional properties is critical for their rational design. Future research will need to systematically investigate these relationships across various applications.

Key areas of focus will include:

In Agrochemicals: For applications as fungicides or plant activators, detailed structure-activity relationship (SAR) studies are needed. This involves synthesizing a library of analogues with systematic variations and evaluating their efficacy. For example, understanding how modifications to the benzothiadiazole core affect the induction of plant defense responses is crucial. nih.gov

In Materials Science: In the context of organic electronics, elucidating how the position and nature of substituents on the benzothiadiazole ring influence properties like electron affinity, charge carrier mobility, and film morphology is essential. Studies have already shown that chlorine substitution can significantly adjust the band gap and molecular packing of polymers, impacting the performance of solar cells. osti.gov

In Medicinal Chemistry: For potential therapeutic applications, comprehensive SAR studies are vital. For instance, research on related thiazole (B1198619) and thiadiazole derivatives has demonstrated that specific substitutions can lead to potent and selective antagonists for human adenosine (B11128) A3 receptors. nih.gov Similar in-depth studies on this compound analogues could uncover new therapeutic leads. The anti-inflammatory and analgesic activities of benzothiazole derivatives have been linked to specific structural features, such as the presence of an ortho-iodo benzene (B151609) ring. jyoungpharm.org

Computational modeling and theoretical calculations will play an increasingly important role in predicting the properties of new analogues and guiding synthetic efforts, thus accelerating the discovery of compounds with desired functionalities. researchgate.net

Exploration of Novel Reactivity and Transformation Pathways

Expanding the synthetic toolbox for modifying the this compound core is another critical research frontier. While classical synthetic methods exist, the exploration of novel reactivity and transformation pathways will open up new avenues for creating diverse and complex molecular architectures.

Future research in this area could involve:

C-H Functionalization: Developing regioselective C-H functionalization methods for the benzothiadiazole ring would provide a more direct and atom-economical way to introduce new functional groups, avoiding the need for pre-functionalized starting materials. acs.orgdiva-portal.org

Aryne Chemistry: The generation and trapping of aryne intermediates derived from this compound could lead to the formation of novel fused ring systems and highly functionalized derivatives. acs.orgdiva-portal.org